

An In-depth Technical Guide to 3-Chloro-8-nitroisoquinoline

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Chloro-8-nitroisoquinoline

Cat. No.: B1512987

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of **3-chloro-8-nitroisoquinoline**. This substituted heterocyclic compound represents a valuable scaffold in medicinal chemistry, offering multiple avenues for synthetic elaboration to generate novel molecular entities with potential therapeutic value.

Core Molecular Identity and Physicochemical Properties

3-Chloro-8-nitroisoquinoline is a derivative of the isoquinoline bicyclic heterocycle, functionalized with a chlorine atom at the 3-position and a nitro group at the 8-position. These substitutions significantly influence the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical modification.

The fundamental molecular attributes are summarized below. The molecular formula is $C_9H_5ClN_2O_2$ and the molecular weight is 208.6 g/mol [1].

Property	Value	Source
IUPAC Name	3-chloro-8-nitroisoquinoline	-
CAS Number	1374652-50-2	[1]
Molecular Formula	C ₉ H ₅ ClN ₂ O ₂	[1]
Molecular Weight	208.6 g/mol	[1]
Predicted Boiling Point	376.8 ± 27.0 °C	[1]
Predicted Density	1.484 ± 0.06 g/cm ³	[1]

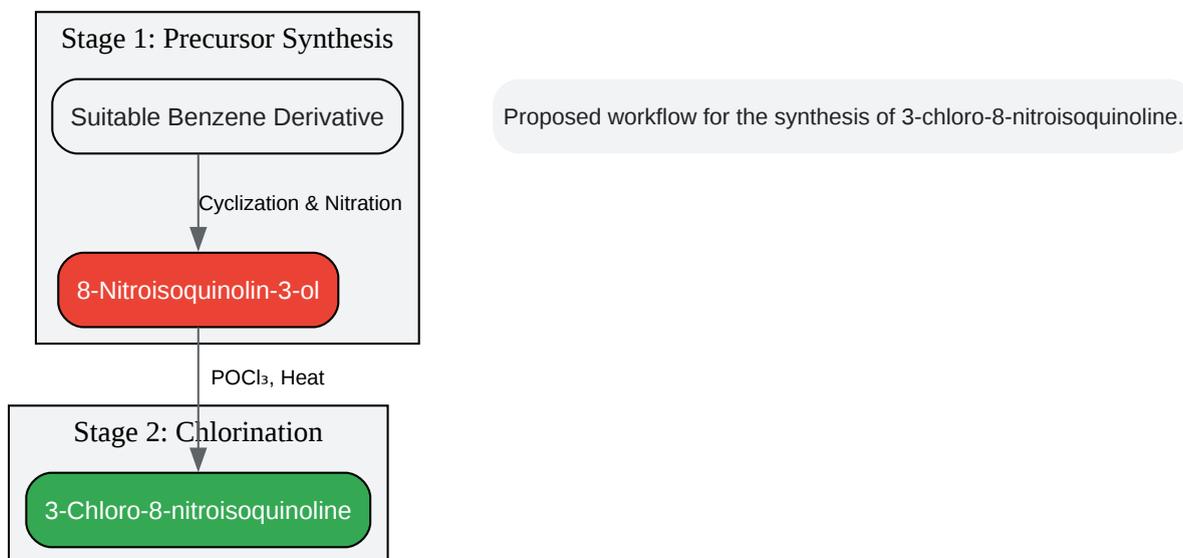
Strategic Synthesis Pathway

The synthesis of **3-chloro-8-nitroisoquinoline** is most logically achieved via the targeted chlorination of a suitable precursor, 8-nitroisoquinolin-3-ol (which exists in tautomeric equilibrium with 8-nitroisoquinolin-3(2H)-one). This approach leverages established and reliable chemical transformations common in heterocyclic chemistry.

The overall strategy involves two key stages:

- Formation of the 8-Nitroisoquinoline Core: Synthesis of the 8-nitroisoquinolin-3-ol intermediate.
- Deoxychlorination: Conversion of the hydroxyl group at the C3 position to a chloro group.

The rationale for this pathway is rooted in regiochemical control. Introducing the nitro group first onto the isoquinoline scaffold directs subsequent functionalization. The conversion of a hydroxyl or keto group to a chloride is a high-yielding and well-understood process, typically employing reagents like phosphorus oxychloride (POCl₃). This method is a standard procedure for analogous heterocyclic systems[2].



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **3-chloro-8-nitroisoquinoline**.

Chemical Reactivity and Applications in Drug Discovery

The chemical architecture of **3-chloro-8-nitroisoquinoline** provides two primary reaction sites, making it a valuable building block for creating diverse chemical libraries.

- Nucleophilic Aromatic Substitution (S_NAr) at C3: The chlorine atom at the 3-position is activated by the ring nitrogen and is susceptible to displacement by a wide range of nucleophiles. This allows for the facile introduction of amines, thiols, alkoxides, and other functional groups, enabling the exploration of structure-activity relationships (SAR).
- Reduction of the Nitro Group at C8: The nitro group can be readily reduced to an amino group (8-amino-3-chloroisoquinoline) using standard reducing agents (e.g., $SnCl_2$, $H_2/Pd-C$). This resulting aniline-type amine is a key functional group for amide bond formation, sulfonylation, and other derivatizations[3].

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of chlorine is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity[4]. Furthermore, substituted quinoline and isoquinoline derivatives, particularly those with halogen and nitro functionalities, have demonstrated significant potential as antimicrobial agents[5][6]. The dual functionality of **3-chloro-8-nitroisoquinoline** allows for the synthesis of complex molecules that could interact with biological targets such as DNA, enzymes, or cellular receptors[3].

Experimental Protocol: Synthesis of 3-Chloro-8-nitroisoquinoline

This section details a representative protocol for the deoxychlorination of 8-nitroisoquinolin-3-ol. This procedure is adapted from standard methodologies for the chlorination of related heterocyclic ketones[2].

Objective: To convert 8-nitroisoquinolin-3-ol to **3-chloro-8-nitroisoquinoline**.

Materials:

- 8-Nitroisoquinolin-3-ol (1.0 eq)
- Phosphorus oxychloride (POCl_3) (5-10 eq)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate/Hexanes solvent system

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-nitroisoquinolin-3-ol (1.0 eq). The entire apparatus should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the POCl_3 .
- **Reagent Addition:** Carefully add an excess of phosphorus oxychloride (POCl_3 , 5-10 eq) to the flask, followed by a catalytic drop of DMF. The addition of DMF facilitates the reaction.
 - **Causality Insight:** POCl_3 is a powerful dehydrating and chlorinating agent. The hydroxyl group of the tautomeric precursor attacks the phosphorus atom, which, after a series of steps, results in its conversion to a good leaving group that is subsequently displaced by a chloride ion. DMF acts as a catalyst to form the reactive Vilsmeier reagent in situ, accelerating the chlorination.
- **Reaction Execution:** Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Workup & Quenching:** After cooling the mixture to room temperature, carefully remove the excess POCl_3 under reduced pressure (distillation). Caution: This step must be performed in a well-ventilated fume hood. Cautiously pour the resulting residue onto crushed ice with vigorous stirring. This exothermically quenches the remaining POCl_3 .
- **Neutralization & Extraction:** Neutralize the acidic aqueous mixture by slowly adding saturated NaHCO_3 solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to afford pure **3-chloro-8-nitroisoquinoline**.

References

- Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. *Journal of the Saudi Chemical Society*, 24(11), 891-919. Available at: [\[Link\]4](#)
- Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. *Bio-Ethanol*, 2(1). Available at: [\[Link\]5](#)
- ResearchGate. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Available at: [\[Link\]6](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-chloro-8-nitroisoquinoline | 1374652-50-2 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Chloro-8-nitroisoquinoline | 78104-31-1 | Benchchem [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-8-nitroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1512987#3-chloro-8-nitroisoquinoline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com